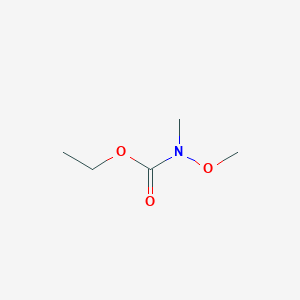

Ethyl N-methoxy-N-methylcarbamate

概要

説明

Ethyl N-methoxy-N-methylcarbamate is an organic compound with the molecular formula C5H11NO3. It is a colorless liquid with a sweet smell and is miscible with water and ethanol. This compound is widely used in scientific research and various industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: Ethyl N-methoxy-N-methylcarbamate can be synthesized through the reaction of ethyl chloroformate with N-methoxy-N-methylamine under controlled conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the by-products and ensure a high yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions carried out in reactors with precise temperature and pressure control. The process may also include purification steps such as distillation to obtain a high-purity product suitable for various applications.

化学反応の分析

Hydrolysis Reactions

Ethyl N-methoxy-N-methylcarbamate undergoes hydrolysis under acidic or basic conditions, cleaving the carbamate bond to release ethanol, carbon dioxide, and N-methoxy-N-methylamine.

Key Conditions and Products:

The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by decarboxylation under acidic conditions .

Deprotection Reactions

The carbamate group serves as a protecting group for amines. Deprotection methods include:

Nucleophilic Deprotection with 2-Mercaptoethanol

| Reagents/Conditions | Products | Efficiency | Source |

|---|---|---|---|

| 2-Mercaptoethanol, K₃PO₄, DMAc, 75°C | Free amine + Ethyl mercaptoethyl carbonate | High selectivity for sensitive substrates |

This method avoids hydrogenolysis or Lewis acids, making it suitable for substrates with reducible functional groups .

Fluoride-Mediated Cleavage

| Reagents/Conditions | Products | Notes | Source |

|---|---|---|---|

| TBAF (tetrabutylammonium fluoride), THF | Free amine + CO₂ + Ethanol | Mild conditions, room temperature |

Alkylation and Substitution Reactions

The N-methoxy-N-methyl group participates in alkylation and nucleophilic substitution:

Alkylation with Dimethyl Sulfate

| Reagents/Conditions | Products | Yield/Notes | Source |

|---|---|---|---|

| Dimethyl sulfate, NaOH, 0–20°C | N-Methoxy-N-methylcarbamate derivative | ~40% yield |

Alkylation occurs at the nitrogen atom, forming quaternary ammonium intermediates that decompose to yield substituted products .

Substitution with Amines

| Reagents/Conditions | Products | Efficiency | Source |

|---|---|---|---|

| Primary amines, anhydrous conditions | Urea derivatives | Requires catalytic bases |

Oxidation and Reduction

The carbamate’s electronic structure allows redox transformations:

Oxidation

| Reagents/Conditions | Products | Notes | Source |

|---|---|---|---|

| KMnO₄, acidic conditions | Oxo derivatives (e.g., ketones) | Limited direct data; inferred from analogs |

Reduction

| Reagents/Conditions | Products | Notes | Source |

|---|---|---|---|

| NaBH₄, LiAlH₄ | Hydroxylamine derivatives | Theoretical pathway |

Thermal Decomposition

At elevated temperatures, this compound decomposes into volatile compounds:

| Conditions | Products | Notes | Source |

|---|---|---|---|

| 180°C, inert atmosphere | Methanol, CO₂, methylamine derivatives | Observed in flow reactors |

Stability and Reactivity Considerations

-

Moisture Sensitivity : The carbamate group hydrolyzes slowly in humid environments, requiring anhydrous storage .

-

pH Dependence : Hydrolysis accelerates under strongly acidic or basic conditions .

-

Steric Effects : The N-methoxy-N-methyl group impedes nucleophilic attack at the carbonyl carbon, enhancing stability under mild conditions .

科学的研究の応用

Synthesis and Chemical Properties

Ethyl N-methoxy-N-methylcarbamate can be synthesized through the reaction of ethyl carbamate with methylating agents such as dimethyl sulfate or methyl iodide in solvents like dimethylformamide or dichloromethane. This reaction typically yields a product that can be isolated via distillation or chromatography. The compound has a boiling point of 150-155 °C and a density of 1.022 g/mL at 25 °C, indicating its stability under standard laboratory conditions .

Inhibition of Acetylcholinesterase (AChE)

One of the primary applications of this compound is as an inhibitor of acetylcholinesterase, an enzyme critical for nerve function. Research by Chiu et al. (1973) demonstrated that derivatives of this compound act as reversible, competitive inhibitors of AChE, which can have implications for developing treatments for neurological disorders.

Teratogenic and Carcinogenic Studies

This compound has been studied for its teratogenic effects in animal models. DiPaolo and Elis (1967) found that this compound caused significant malformations and growth retardation in pregnant Syrian hamsters, highlighting potential risks associated with exposure to carbamates.

Biochemical Pathways and Metabolism

Usui and Umetsu (1986) explored the metabolic pathways of related carbamates in biological systems, revealing insights into how these compounds are processed by organisms. Understanding these pathways is essential for assessing the environmental impact and toxicity of carbamate compounds.

Enzyme Mechanisms and Protein Interactions

The compound is also used to study enzyme mechanisms and protein interactions in biological systems. It serves as a model for understanding how carbamates interact with various enzymes, potentially leading to the development of new therapeutic agents.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Chiu et al. (1973) | AChE Inhibition | Identified this compound as a potent reversible inhibitor of AChE, suggesting therapeutic potential for neurological disorders. |

| DiPaolo & Elis (1967) | Teratogenic Effects | Found significant malformations in offspring of pregnant hamsters exposed to carbamates, indicating potential risks to fetal development. |

| Usui & Umetsu (1986) | Metabolism | Investigated metabolic pathways in houseflies, revealing the formation of toxic metabolites from related carbamates. |

Safety and Environmental Impact

This compound's safety profile is still under investigation. Its potential teratogenicity raises concerns about its use in agricultural settings where exposure to humans and wildlife is possible. Ongoing research aims to clarify its environmental persistence and bioaccumulation potential .

作用機序

Ethyl N-methoxy-N-methylcarbamate is similar to other carbamate compounds such as mthis compound and ethyl N-methylcarbamate. its unique structure and properties make it distinct in terms of reactivity and application. Unlike typical N-methyl- and N,N-dimethylcarbamates, which are carbamylating agents, this compound acts as a reversible, competitive inhibitor of acetylcholinesterase.

類似化合物との比較

Methyl N-methoxy-N-methylcarbamate

Ethyl N-methylcarbamate

Ethiofencarb

Benfuracarb

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

生物活性

Ethyl N-methoxy-N-methylcarbamate (CAS No. 6919-62-6) is a compound belonging to the carbamate family, characterized by its unique chemical structure and biological properties. This article delves into its biological activity, including mechanisms of action, toxicity profiles, and potential applications in various fields.

- Molecular Formula : CHNO

- Molecular Weight : 133.15 g/mol

- CAS Number : 6919-62-6

This compound functions primarily as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to increased levels of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism is similar to other carbamate compounds, which are widely studied for their neurotoxic effects and potential therapeutic applications.

Neurotoxicity

Research indicates that this compound exhibits neurotoxic effects comparable to other carbamate pesticides. A study assessing the effects on AChE activity demonstrated significant inhibition, leading to symptoms associated with cholinergic overstimulation such as muscle twitching and respiratory distress in animal models .

Case Studies

-

Acute Neurotoxicity in Animal Models :

- A dose-response study involving adult male rats revealed that exposure to a mixture of N-methyl carbamate pesticides, including this compound, resulted in acute neurotoxic symptoms . The study highlighted a clear correlation between dosage and severity of symptoms, with higher doses leading to more pronounced neurotoxic effects.

-

Environmental Impact :

- This compound has been studied for its degradation in environmental settings. Research indicates that under anaerobic conditions, the compound undergoes hydrolysis, leading to the accumulation of monomethylamine, which can stimulate methanogenesis in microbial populations . This suggests potential implications for its use in agricultural settings and its environmental persistence.

Toxicological Profile

The toxicological assessment of this compound indicates several key findings:

| Parameter | Value |

|---|---|

| LD50 (rat) | 1.9244 mol/kg |

| Carcinogenicity | Non-carcinogenic |

| Ames Test | Toxic |

| Biodegradation | Readily biodegradable |

These parameters underscore the compound's potential risks when used as a pesticide or chemical agent.

Applications and Future Directions

Given its biological activity and mechanism of action, this compound may have applications beyond its current use as a pesticide. Potential areas include:

- Pharmaceutical Development : Its AChE inhibitory properties suggest possible uses in treating conditions such as myasthenia gravis or Alzheimer's disease.

- Environmental Remediation : Understanding its degradation pathways could facilitate bioremediation strategies for contaminated sites.

特性

IUPAC Name |

ethyl N-methoxy-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-4-9-5(7)6(2)8-3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKFTUDASIMWMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336427 | |

| Record name | Ethyl N-methoxy-N-methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6919-62-6 | |

| Record name | Carbamic acid, N-methoxy-N-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6919-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-methoxy-N-methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。